Cyclo(-Pro-Thr)
Overview
Description
Cyclo(-Pro-Thr) is a cyclic dipeptide composed of proline and threonine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. Cyclo(-Pro-Thr) is particularly notable for its stability and unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(-Pro-Thr) can be synthesized through several methods, including solution-phase synthesis and solid-phase peptide synthesis. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For instance, the linear dipeptide H-Pro-Thr-OH can be cyclized using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the cyclic dipeptide .
Industrial Production Methods
Industrial production of Cyclo(-Pro-Thr) typically involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed due to its efficiency and ability to produce high yields of the desired cyclic dipeptide. In SPPS, the linear dipeptide is assembled on a solid support, followed by cyclization and cleavage from the resin to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Pro-Thr) undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the side chains of proline and threonine, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can be used to modify functional groups within the cyclic dipeptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine side chain can produce hydroxy derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Cyclo(-Pro-Thr) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying peptide cyclization.
Biology: Investigated for its role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of Cyclo(-Pro-Thr) involves its interaction with specific molecular targets and pathways. The cyclic structure of the dipeptide allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, Cyclo(-Pro-Thr) can inhibit certain proteases by mimicking the natural substrate, thereby preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Pro-Tyr): Another cyclic dipeptide with similar structural properties but different biological activities.
Cyclo(-Pro-Val): Known for its antimicrobial properties and potential use in drug development.
Cyclo(-Pro-Leu): Studied for its role in modulating immune responses
Uniqueness
Cyclo(-Pro-Thr) is unique due to its specific combination of proline and threonine, which imparts distinct structural and functional characteristics. Its stability and ability to interact with a variety of biological targets make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,8aS)-3-[(1R)-1-hydroxyethyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5(12)7-9(14)11-4-2-3-6(11)8(13)10-7/h5-7,12H,2-4H2,1H3,(H,10,13)/t5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLWFFBGMBRBMC-VQVTYTSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2CCCC2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.